molecular formula C12H12N4 B1483209 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098079-03-7

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile

Cat. No. B1483209
CAS RN: 2098079-03-7
M. Wt: 212.25 g/mol
InChI Key: YELHXOQOHPCMOC-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile, also known as 2-E-PPA, is an organic compound belonging to the pyridine family. It is a colorless liquid with a boiling point of 215°C and a melting point of -19°C. 2-E-PPA has a variety of applications in scientific research, including its use as a catalyst in organic synthesis, as a reagent in biochemistry, and as a fluorescent probe in fluorescence microscopy.

Scientific Research Applications

  • Synthesis and Antioxidant Activity : A compound incorporating 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile was synthesized, leading to various heterocycles such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. Some synthesized compounds showed antioxidant activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

  • Molecular Docking and Screening : A series of novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

  • Catalytic Applications : Compounds such as 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine were used to create Ni(II) and Fe(II) complexes, which acted as catalysts for the transfer hydrogenation of ketones in 2-propanol, showing conversion rates of 58%–84% within 48 hours (Magubane et al., 2017).

  • Antitumor and Antimicrobial Activities : Novel pyrazolo[3,4-b]pyridine derivatives were synthesized and displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, and antifungal activity against Fusarium Oxysporum and Penicillium expansum. Some compounds also showed antitumor activity against liver cell lines (El-Borai et al., 2012).

  • Antimicrobial and Antimycobacterial Activities : Pyridine 3-carboxillic acid derivatives were synthesized and screened for antimycobacterial activity. The synthesized compounds demonstrated significant antimycobacterial activity, with some compounds showing inhibitory activity against various bacterial strains (R.V.Sidhaye et al., 2011).

properties

IUPAC Name

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-16-9-11(3-6-13)12(15-16)10-4-7-14-8-5-10/h4-5,7-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELHXOQOHPCMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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